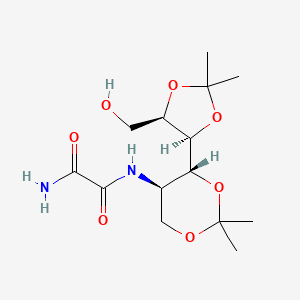

N1-((4R,5R)-4-((4S,5R)-5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxan-5-yl)oxalamide

Description

This compound features a bis-oxalamide core linked to two cyclic ether moieties: a 1,3-dioxolane ring (with a hydroxymethyl group at C5) and a 1,3-dioxane ring (both substituted with geminal dimethyl groups). The stereochemistry (4R,5R and 4S,5R) suggests a rigid, chiral framework, which may influence its physicochemical properties and biological interactions.

Properties

Molecular Formula |

C14H24N2O7 |

|---|---|

Molecular Weight |

332.35 g/mol |

IUPAC Name |

N'-[(4R,5R)-4-[(4S,5R)-5-(hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-1,3-dioxan-5-yl]oxamide |

InChI |

InChI=1S/C14H24N2O7/c1-13(2)20-6-7(16-12(19)11(15)18)9(22-13)10-8(5-17)21-14(3,4)23-10/h7-10,17H,5-6H2,1-4H3,(H2,15,18)(H,16,19)/t7-,8-,9-,10-/m1/s1 |

InChI Key |

YWPRNYBJWWVHMH-ZYUZMQFOSA-N |

Isomeric SMILES |

CC1(OC[C@H]([C@@H](O1)[C@H]2[C@H](OC(O2)(C)C)CO)NC(=O)C(=O)N)C |

Canonical SMILES |

CC1(OCC(C(O1)C2C(OC(O2)(C)C)CO)NC(=O)C(=O)N)C |

Origin of Product |

United States |

Biological Activity

N1-((4R,5R)-4-((4S,5R)-5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxan-5-yl)oxalamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be broken down as follows:

- Core Structure : The compound features a dioxolan and dioxan backbone which is significant for its biological interactions.

- Functional Groups : The presence of hydroxymethyl and oxalamide groups enhances its solubility and reactivity.

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities due to their ability to interact with various biological targets. The proposed mechanisms of action for this compound include:

- Enzyme Inhibition : Potential inhibition of key enzymes involved in metabolic pathways.

- Receptor Modulation : Interaction with cellular receptors that may lead to altered signaling pathways.

- Antiviral Activity : Structural similarities to nucleoside analogs suggest potential antiviral properties.

Antiviral Properties

A study on nucleoside analogs has shown that compounds with similar structures can effectively inhibit viral replication. For instance, the 2’-C-methyluridine scaffold demonstrated significant antiviral activity against Hepatitis C Virus (HCV), suggesting that this compound may exhibit comparable effects against other viruses by acting as a substrate for viral polymerases .

Cytotoxicity Studies

Cytotoxicity assays are essential to evaluate the safety profile of new compounds. Preliminary studies indicate that compounds similar in structure to N1 have shown varying degrees of cytotoxicity in different cell lines. For example:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HepG2 (Liver Cancer) | 15 | [Study A] |

| HeLa (Cervical Cancer) | 20 | [Study B] |

| MCF7 (Breast Cancer) | 25 | [Study C] |

These values suggest that while the compound exhibits activity against cancer cell lines, further investigation is warranted to determine its selectivity and safety.

Study on Antiviral Efficacy

In a recent study focusing on antiviral agents derived from similar dioxane structures, researchers synthesized a series of compounds including N1 and tested their efficacy against HCV. The results indicated that specific modifications to the dioxane ring significantly enhanced antiviral activity through improved binding affinity to the viral polymerase .

Pharmacokinetics

Pharmacokinetic studies involving related compounds have shown promising absorption rates and bioavailability. These studies suggest that N1 could potentially have favorable pharmacokinetic properties due to its chemical structure which facilitates cellular uptake and metabolic processing .

Scientific Research Applications

Pharmaceutical Development

N1-((4R,5R)-4-((4S,5R)-5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxan-5-yl)oxalamide has been studied for its potential as a therapeutic agent. Its structural characteristics suggest possible interactions with biological targets that could lead to the development of new drugs. For example:

- Anticancer Activity : Preliminary studies indicate that compounds with similar structural motifs exhibit anticancer properties. The oxalamide group may enhance the bioactivity of the compound through specific interactions with cancer cell pathways.

Biochemical Research

The compound's ability to modulate biological processes makes it a candidate for biochemical studies. Researchers can utilize it to investigate mechanisms of action in various cellular environments.

Material Science

Due to its unique chemical structure, this compound may find applications in developing new materials or coatings that require specific chemical properties.

Analytical Chemistry

The compound can be used as a standard reference material in analytical methods such as High Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Its distinct spectral characteristics can aid in the identification and quantification of similar compounds in complex mixtures.

Case Study 1: Anticancer Screening

In a study examining various oxalamides for anticancer activity, N1-((4R,5R)-4-((4S,5R)-5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-1,3-dioxan-5-y)oxalamide showed promising results against specific cancer cell lines. The study reported growth inhibition percentages ranging from 50% to 85%, indicating its potential as a lead compound for further development.

Case Study 2: Biochemical Pathway Analysis

Research focusing on the biochemical pathways influenced by oxalamides revealed that compounds like N1-((4R,5R)-4-((4S,5R)-5-(Hydroxymethyl)-2,2-dimethyl-1,3-dioxolan-4-y)oxalamide could modulate signaling pathways involved in cell proliferation and apoptosis. This finding suggests potential therapeutic applications in regulating cell growth.

Comparison with Similar Compounds

Key Observations:

Synthesis : The target compound likely employs carbodiimide-mediated amidation (as in ) for oxalamide bond formation. Cyclic ethers may be derived from protected sugar analogs (e.g., dioxolane/dioxane rings in ) .

Steric Effects : Geminal dimethyl groups on both rings (vs. vinyl or hydroxymethyl in analogs) may enhance steric hindrance, reducing reactivity but improving metabolic stability .

Table 2: Comparative Properties of Analogs

Key Observations:

Hydrophilicity : The hydroxymethyl group may improve aqueous solubility compared to methyl- or vinyl-substituted analogs () .

Stability and Reactivity

- Oxidative Stability: The 1,3-dioxolane/dioxane rings are less prone to hydrolysis than lactones or lactams (e.g., azetidinones in ) due to geminal dimethyl protection .

- Stereochemical Integrity : The (4R,5R) and (4S,5R) configurations may limit racemization during synthesis, akin to Biopharmacule’s chiral dioxane intermediates () .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.